2-Chromanecarbonyl chloride

概要

説明

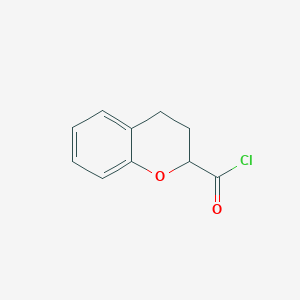

2-Chromanecarbonyl chloride, also known as 3,4-dihydro-2H-chromene-2-carbonyl chloride, is an organic compound with the molecular formula C10H9ClO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring.

作用機序

Target of Action

Carbonyl compounds, which include 2-chromanecarbonyl chloride, often interact with various biological targets due to their electrophilic nature .

Mode of Action

Carbonyl compounds generally act as electrophiles, attracting electron-rich nucleophilic groups . This electrophilic character makes the carbon atom of the carbonyl group a prime target for nucleophilic attack, leading to various biochemical reactions .

Biochemical Pathways

Carbonyl compounds can participate in numerous biochemical reactions, including nucleophilic addition and substitution reactions . These reactions can influence various biochemical pathways, depending on the specific targets and the biological context.

Pharmacokinetics

Generally, the pharmacokinetics of a compound determine the onset, duration, and intensity of its effect . Factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties and, consequently, its bioavailability .

Result of Action

The electrophilic nature of carbonyl compounds can lead to various biochemical reactions, potentially resulting in a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system . .

生化学分析

Biochemical Properties

As a carbonyl compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Chloride ions, which are part of the 2-Chromanecarbonyl chloride molecule, play crucial roles in cellular functions, including the regulation of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

As a carbonyl compound, it may undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the electrons in the pi bond up to the oxygen

Metabolic Pathways

Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product

Transport and Distribution

Chloride ions, part of the this compound molecule, are known to be transported across cell membranes via various mechanisms, including channels and transporters

Subcellular Localization

Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function

準備方法

Synthetic Routes and Reaction Conditions: 2-Chromanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chromane-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Chromane-2-carboxylic acid+Thionyl chloride→2-Chromanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.

化学反応の分析

Types of Reactions: 2-Chromanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form chromane-2-carboxylic acid and hydrogen chloride.

Reduction: Reduction of this compound can yield chromane derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous media at room temperature.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Esters and Amides: Formed through nucleophilic substitution reactions.

Chromane-2-carboxylic Acid: Resulting from hydrolysis.

Reduced Chromane Derivatives: Obtained through reduction reactions.

科学的研究の応用

2-Chromanecarbonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: Investigated for its potential in drug development, particularly in the synthesis of biologically active molecules.

Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

類似化合物との比較

Chromane-2-carboxylic Acid: The parent compound from which 2-chromanecarbonyl chloride is derived.

Chromone Derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other chromane derivatives.

生物活性

2-Chromanecarbonyl chloride, a derivative of chroman, has garnered attention in recent years for its potential biological activities. This compound's unique structural features allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C_10H_9ClO. The compound contains a chromane ring structure with a carbonyl chloride group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating various diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones, indicating its potential as an antibacterial agent.

- Anticancer Research : A recent investigation into the compound's effect on HeLa cells revealed that treatment with this compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis. The study suggested that the compound activates caspase pathways involved in programmed cell death.

- Enzyme Inhibition : Research focused on the inhibition of proteases showed that this compound effectively inhibited the activity of certain serine proteases, suggesting its potential use in therapeutic applications targeting protease-related diseases.

Data Tables

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to cell death.

- Apoptotic Pathways : It triggers mitochondrial dysfunction and activates caspases, leading to apoptosis in cancer cells.

- Potential Therapeutic Uses : Given its diverse biological activities, further research is warranted to explore its applications in drug development for infections and cancer therapies.

特性

IUPAC Name |

3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHRZNOVPCNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。